molecular formula C10H14O B132263 (+)-Perillaldehyde CAS No. 5503-12-8

(+)-Perillaldehyde

Cat. No.: B132263
CAS No.: 5503-12-8
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-JTQLQIEISA-N
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Description

(+)-Perillaldehyde is a naturally occurring organic compound found in the essential oils of various plants, including Perilla frutescens and several species of the genus Eucalyptus. It is a monoterpenoid with a characteristic citrus-like aroma and is widely used in the fragrance and flavor industries. The compound has also attracted attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Perillaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of (+)-limonene, a naturally occurring terpene. The oxidation can be carried out using various oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources like Perilla frutescens using steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Perillaldehyde undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to perillaldehyde acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield perillyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Perillaldehyde acid.

    Reduction: Perillyl alcohol.

    Substitution: Various substituted perillaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-Perillaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its antimicrobial properties against a range of pathogens.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (+)-Perillaldehyde involves its interaction with various molecular targets. It is known to inhibit the growth of microorganisms by disrupting their cell membranes. In anti-inflammatory applications, this compound modulates the activity of inflammatory mediators such as cytokines and prostaglandins. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

(+)-Perillaldehyde is often compared with other monoterpenoids such as:

    Citral: Similar in aroma but differs in its chemical structure and biological activities.

    Geranial: Another monoterpenoid with a citrus-like aroma, used in similar applications.

    Neral: Isomer of citral, also used in the fragrance industry.

What sets this compound apart is its unique combination of aroma and biological activities, making it a versatile compound in both industrial and research applications.

Properties

IUPAC Name

(4R)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364288
Record name (R)-(+)-Perillaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5503-12-8
Record name Perillaldehyde, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-Perillaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Perillaaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERILLALDEHYDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5VW56IL2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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